molecular formula C19H13FN2 B8096725 2-(3-Fluorophenyl)-3-phenylimidazo[1,2-a]pyridine

2-(3-Fluorophenyl)-3-phenylimidazo[1,2-a]pyridine

Cat. No.: B8096725
M. Wt: 288.3 g/mol
InChI Key: BYNIPYJJZCBKRO-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-3-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both fluorophenyl and phenyl groups in its structure enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-3-phenylimidazo[1,2-a]pyridine typically involves multi-step reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, a Suzuki-Miyaura coupling reaction can be employed to form the carbon-carbon bonds between the aryl groups and the imidazo[1,2-a]pyridine core . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of environmentally benign solvents and catalysts is often preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-3-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of aromatic rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl-imidazo[1,2-a]pyridine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-3-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl group in 2-(3-Fluorophenyl)-3-phenylimidazo[1,2-a]pyridine enhances its chemical stability and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

2-(3-fluorophenyl)-3-phenylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2/c20-16-10-6-9-15(13-16)18-19(14-7-2-1-3-8-14)22-12-5-4-11-17(22)21-18/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNIPYJJZCBKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C3N2C=CC=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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